molecular formula C25H22O4 B284681 3-(4-ETHYLPHENOXY)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE

3-(4-ETHYLPHENOXY)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE

Katalognummer: B284681
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: XCPOPXWJSSDOEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-ETHYLPHENOXY)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHYLPHENOXY)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-ethylphenoxy group: This step involves the nucleophilic substitution of a suitable leaving group with 4-ethylphenol.

    Attachment of the 2-methylbenzyl group: This can be done through etherification reactions using 2-methylbenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-ETHYLPHENOXY)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: The phenoxy and benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-ETHYLPHENOXY)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Pharmacology: It is investigated for its effects on various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.

Wirkmechanismus

The mechanism of action of 3-(4-ETHYLPHENOXY)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid
  • 2-methyl-3-[(4-methylbenzoyl)oxy]phenyl 4-methylbenzoate
  • 4-[(4-isopropoxy-3-methylbenzyl)oxy]phenylacetic acid

Uniqueness

3-(4-ETHYLPHENOXY)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE is unique due to its specific substitution pattern and the presence of both phenoxy and benzyl groups

Eigenschaften

Molekularformel

C25H22O4

Molekulargewicht

386.4 g/mol

IUPAC-Name

3-(4-ethylphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one

InChI

InChI=1S/C25H22O4/c1-3-18-8-10-20(11-9-18)29-24-16-28-23-14-21(12-13-22(23)25(24)26)27-15-19-7-5-4-6-17(19)2/h4-14,16H,3,15H2,1-2H3

InChI-Schlüssel

XCPOPXWJSSDOEO-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4C

Kanonische SMILES

CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.